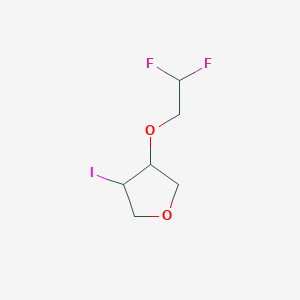
3-(2,2-Difluoroethoxy)-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethoxy)-4-iodooxolane: is an organic compound that features a unique combination of fluorine and iodine atoms attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-4-iodooxolane typically involves the reaction of 2,2-difluoroethanol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by iodination to introduce the iodine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,2-Difluoroethoxy)-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex organic molecules with new functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2,2-Difluoroethoxy)-4-iodooxolane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can improve performance .
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodooxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and iodine atoms, which can form strong bonds with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
- Hexakis(2,2-difluoroethoxy)phosphazene
- 2,2-Difluoroethanol derivatives
Comparison: Compared to these similar compounds, 3-(2,2-Difluoroethoxy)-4-iodooxolane is unique due to the presence of both fluorine and iodine atoms on an oxolane ring. This combination provides distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications .
Propriétés
Formule moléculaire |
C6H9F2IO2 |
|---|---|
Poids moléculaire |
278.04 g/mol |
Nom IUPAC |
3-(2,2-difluoroethoxy)-4-iodooxolane |
InChI |
InChI=1S/C6H9F2IO2/c7-6(8)3-11-5-2-10-1-4(5)9/h4-6H,1-3H2 |
Clé InChI |
NITFVBLBQJTBNE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)I)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)

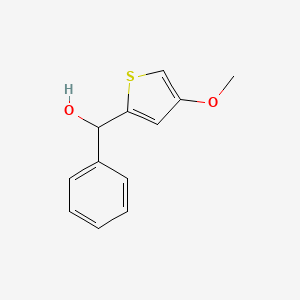

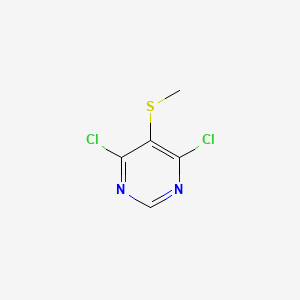
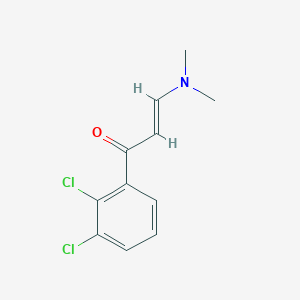

![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)
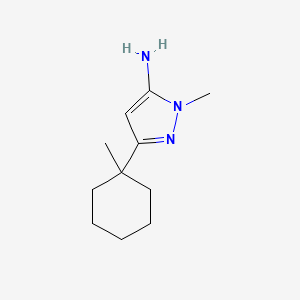

![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
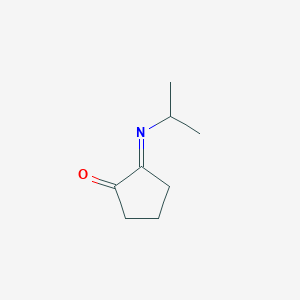
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
